
3-Butyn-2-one, 4-(triethylsilyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butyn-2-one, 4-(triethylsilyl)- is an organic compound that belongs to the class of alkynes and ketones It is characterized by the presence of a butynone backbone with a triethylsilyl group attached to the fourth carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyn-2-one, 4-(triethylsilyl)- typically involves the reaction of 3-butyn-2-one with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silyl chloride. The general reaction scheme is as follows:
3-Butyn-2-one+Triethylsilyl chlorideTriethylamine3-Butyn-2-one, 4-(triethylsilyl)-+Hydrochloric acid
Industrial Production Methods
Industrial production of 3-Butyn-2-one, 4-(triethylsilyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions
3-Butyn-2-one, 4-(triethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The triethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Butyn-2-one, 4-(triethylsilyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive alkyne group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Butyn-2-one, 4-(triethylsilyl)- involves its reactivity towards various chemical reagents. The alkyne group can participate in cycloaddition reactions, while the ketone group can undergo nucleophilic addition. The triethylsilyl group provides steric protection and can be selectively removed under specific conditions, allowing for further functionalization of the molecule.
相似化合物的比较
Similar Compounds
4-(Trimethylsilyl)-3-butyn-2-one: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group.
3-Butyn-2-one: Lacks the silyl group, making it less sterically hindered and more reactive.
4-(Triisopropylsilyl)-3-butyn-2-one: Contains a bulkier triisopropylsilyl group, affecting its reactivity and steric properties.
Uniqueness
3-Butyn-2-one, 4-(triethylsilyl)- is unique due to the presence of the triethylsilyl group, which provides a balance between steric protection and reactivity. This makes it a versatile intermediate in organic synthesis, allowing for selective reactions and functionalizations.
属性
CAS 编号 |
13829-55-5 |
|---|---|
分子式 |
C10H18OSi |
分子量 |
182.33 g/mol |
IUPAC 名称 |
4-triethylsilylbut-3-yn-2-one |
InChI |
InChI=1S/C10H18OSi/c1-5-12(6-2,7-3)9-8-10(4)11/h5-7H2,1-4H3 |
InChI 键 |
WBFUXKZJRNPOIR-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)C#CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[2-(Benzoyloxy)ethyl]amino}-1-oxopropan-2-yl benzoate](/img/structure/B14726356.png)

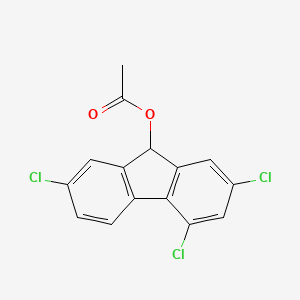
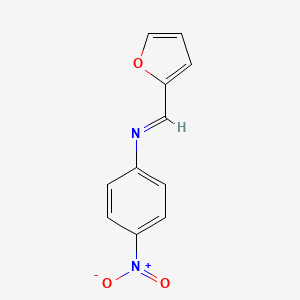
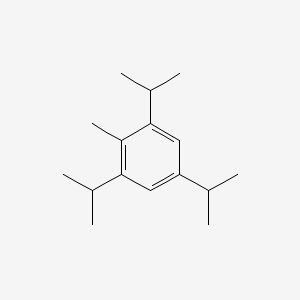
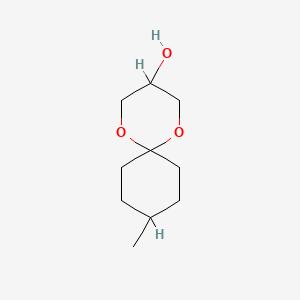


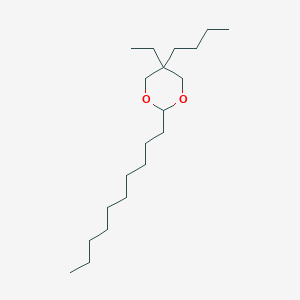
![[1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate](/img/structure/B14726395.png)
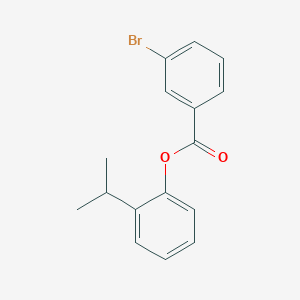
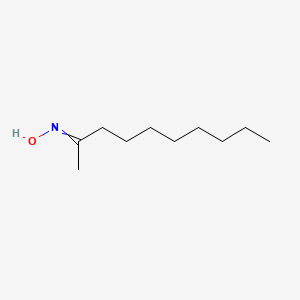
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B14726411.png)
